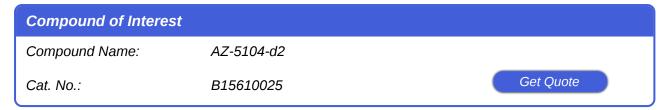


Delving into AZ-5104-d2: A Technical Guide to its Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic and pharmacokinetic profile of **AZ-5104**. **d2**, a deuterated analog of AZ-5104, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib. Understanding the disposition of this compound is critical for its potential therapeutic applications, particularly in the context of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of its mechanism of action, detailed experimental methodologies for its study, and a summary of key quantitative data.

Core Concepts: Metabolism and Pharmacokinetics of AZ-5104-d2

AZ-5104 is a potent inhibitor of EGFR, including mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.[1] **AZ-5104-d2**, its deuterated counterpart, is investigated to potentially improve the pharmacokinetic properties of the parent drug. Deuteration can influence drug metabolism by slowing the rate of cytochrome P450 (CYP)-mediated reactions, a phenomenon known as the kinetic isotope effect.[2]

The metabolism of the non-deuterated form, AZ-5104, is primarily mediated by CYP3A4/5.[3] Studies on deuterated osimertinib have shown that deuteration significantly inhibits the metabolic pathway leading to the formation of AZ-5104.[2] This alteration in metabolism can



lead to higher systemic exposure (AUC) and peak plasma concentrations (Cmax) of the parent compound.[2]

Pharmacokinetically, the distribution of osimertinib and its metabolites, including AZ-5104, is extensive. The brain accumulation of both osimertinib and AZ-5104 is restricted by the efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro potency and pharmacokinetic parameters of AZ-5104 and the effects of deuteration on osimertinib metabolism.

Table 1: In Vitro Potency of AZ-5104 against EGFR Mutations

Cell Line	EGFR Mutation	IC50 (nM)
PC9	Exon 19 Deletion	~1-2
NCI-H1975	L858R/T790M	~1-2
LoVo	Wild-Type	~25-33

Source: Data compiled from multiple preclinical studies.[1]

Table 2: Effect of Deuteration on Osimertinib Pharmacokinetics in Rats

Compound	Cmax (ng/mL)	AUC (ng·h/mL)
Osimertinib	Lower	Lower
Osimertinib-d3	Higher	Higher

Source: Comparative pharmacokinetic study of osimertinib and its deuterated analog.[2]

Table 3: Impact of Deuteration on AZ-5104 Formation



Parent Compound	Plasma Concentration of AZ-5104
Osimertinib	Detectable
Osimertinib-d3	Significantly Decreased

Source: In vivo metabolism studies comparing osimertinib and its deuterated form.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of drug metabolism and pharmacokinetics. Below are generalized protocols based on standard industry practices and published literature for studying a compound like **AZ-5104-d2**.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability and identify the metabolites of **AZ-5104-d2** in liver microsomes.

Materials:

- AZ-5104-d2
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system

Procedure:

• Prepare a stock solution of **AZ-5104-d2** in a suitable organic solvent (e.g., DMSO).



- In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the reaction by adding AZ-5104-d2 (final concentration \sim 1 μ M) and the NADPH regenerating system.
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an
 equal volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (AZ-5104-d2) and identify potential metabolites.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of **AZ-5104-d2** in mice following oral administration.

Materials:

- AZ-5104-d2
- Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
- Male BALB/c mice (6-8 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., heparinized capillaries)
- Centrifuge
- LC-MS/MS system



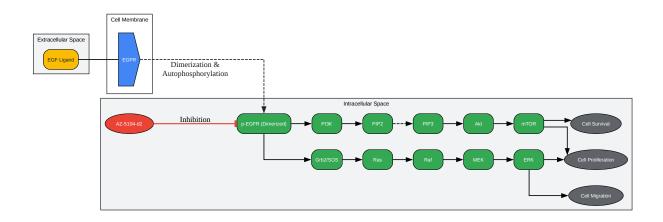
Procedure:

- Formulate **AZ-5104-d2** in the vehicle to the desired concentration.
- Administer a single oral dose of AZ-5104-d2 to a cohort of mice (e.g., 10 mg/kg).
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via retro-orbital or tail vein bleeding into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Extract AZ-5104-d2 from plasma samples using protein precipitation or liquid-liquid extraction.
- Quantify the concentration of AZ-5104-d2 in the plasma samples using a validated LC-MS/MS method.
- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations Signaling Pathway

AZ-5104-d2, like its non-deuterated form, targets the EGFR signaling pathway. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.





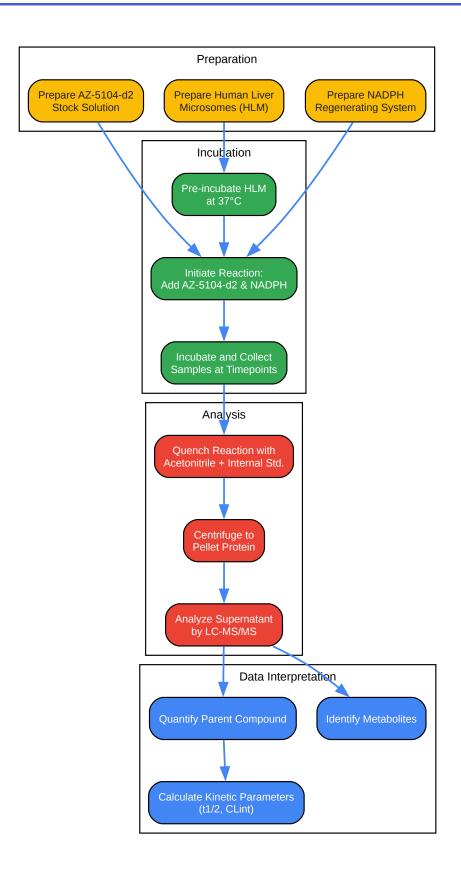
Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of AZ-5104-d2.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of **AZ-5104-d2**.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Delving into AZ-5104-d2: A Technical Guide to its Metabolism and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610025#az-5104-d2-for-investigating-drug-metabolism-and-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com